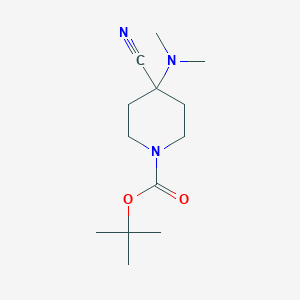
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate
Übersicht
Beschreibung
Isopropyl 4-Hydroxy-3,5-diMethoxybenzoate is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.25 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of a similar compound, 4-isopropyl-3,5-dimethoxybenzoic acid, involves a two-step process . First, methyl 3,5-dimethoxybenzoate is converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid . Then, the 3,5-dimethoxybenzoic acid and isopropanol undergo a Friedel-Crafts alkylation reaction to obtain the 4-isopropyl-3,5-dimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of Isopropyl 4-Hydroxy-3,5-diMethoxybenzoate can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Isopropyl 4-Hydroxy-3,5-diMethoxybenzoate is a substance with a molecular formula of C12H16O5 and a molecular weight of 240.25 .Wissenschaftliche Forschungsanwendungen
Building Block in Pharmaceutical Synthesis
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate serves as a crucial building block in the synthesis of pharmaceutical compounds . Its chemical structure and properties allow for the development of innovative drug candidates targeting a wide range of health conditions.
Antifeedant for Pine Weevils
This compound has been identified as a potential antifeedant for the Pine Weevil, Hylobius abietis . This species is a serious pest of planted conifer seedlings in Europe. The compound’s structure and properties make it a promising candidate for practical applications to protect planted seedlings in the field .
Research into Structure-Activity Relationships
The compound is used in research into structure-activity relationships, particularly in the context of antifeedants for pests like the Pine Weevil . By studying this and related compounds, researchers can gain insights into the chemical structures that make effective antifeedants.
Development of Novel Pesticides
Given its potential as an antifeedant, this compound could also be used in the development of novel pesticides. By understanding its mode of action and its effects on pests, it could be possible to develop more effective and environmentally friendly pesticides .
Study of Aromatic Organic Compounds
As an aromatic organic compound, Isopropyl 4-hydroxy-3,5-dimethoxybenzoate can be used in studies investigating the properties and behaviors of this class of compounds .
Development of New Materials
The specific properties of this compound, including its aromatic nature and its functional groups, could make it useful in the development of new materials. These could include polymers, resins, or other types of materials .
Safety and Hazards
When handling Isopropyl 4-Hydroxy-3,5-diMethoxybenzoate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Mode of Action
Similar compounds have been known to undergo reactions with various nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the microbial conversion of aromatic compounds, a critical and often rate-limiting reaction in aromatic catabolism .
Result of Action
Similar compounds have been known to undergo various chemical reactions, leading to the formation of different products .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
Eigenschaften
IUPAC Name |
propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDMGVMGWSSNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253461 | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate | |
CAS RN |
858131-80-3 | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858131-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
